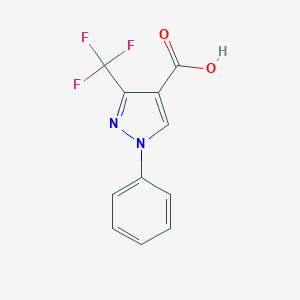

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Übersicht

Beschreibung

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The compound is of interest due to its potential applications in pharmaceuticals and materials science. The trifluoromethyl group and the phenyl group attached to the pyrazole ring can significantly influence the compound's reactivity and physical properties.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves cyclocondensation reactions. For instance, a related compound, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, was synthesized from ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by basic hydrolysis . Similarly, 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid was prepared from 4-methoxyphenylhydrazine and 4-benzoyl-5-phenyl-2,3-dihydro-2,3-furandione . These methods suggest that the synthesis of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid could also be achieved through similar cyclocondensation and functionalization strategies.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, IR, and X-ray diffraction. For example, the crystal structure of a novel pyrazole derivative was confirmed using single-crystal X-ray diffraction, and the structure was stabilized by intermolecular hydrogen bonds and π-π stacking interactions . The molecular geometry and vibrational frequencies of another pyrazole compound were calculated using density functional theory (DFT), which were in good agreement with experimental data . These techniques would be applicable to determine the molecular structure of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.

Chemical Reactions Analysis

Pyrazole derivatives undergo various functionalization reactions. For instance, 1H-pyrazole-3-carboxylic acid was converted into amides and esters through reactions with amines and alcohols . The functionalization reactions of pyrazole carboxylic acids with aminophenols have also been reported, leading to the formation of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides . These reactions indicate that 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid could similarly be functionalized to produce a variety of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the presence of substituents like the trifluoromethyl group can affect the compound's electron distribution, acidity, and reactivity. Theoretical calculations such as HOMO-LUMO energy levels and molecular electrostatic potential (MEP) can provide insights into the electronic properties of these compounds . Additionally, the thermal stability of pyrazole derivatives can be assessed using thermo gravimetric analysis . These analyses would be essential to understand the properties of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Structural and Spectral Studies

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid and its derivatives are often studied for their structural and spectral properties. Research has focused on combining experimental and theoretical studies to understand the properties of these compounds. For instance, detailed investigations on the spectral and structural characteristics of related pyrazole-4-carboxylic acid derivatives have provided insights into their molecular structures, chemical shifts, and HOMO–LUMO energy levels, which are crucial for understanding the electronic transitions within the molecules (Viveka et al., 2016).

Synthesis and Chemical Reactions

The compound and its analogs are pivotal in various synthesis processes. Studies have shown their utility in cross-coupling reactions to obtain condensed pyrazoles, highlighting their role in the synthesis of complex molecular structures (Arbačiauskienė et al., 2011). Additionally, they serve as precursors in functionalization reactions, contributing to the formation of various compounds with potential applications in different fields (Yıldırım & Kandemirli, 2006).

Fluorescent Dyes and Sensing Applications

Derivatives of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid have been used in the development of highly fluorescent dyes. These compounds, known for their bright fluorescence and weak bases properties, show potential in sensing applications, especially in environments with strongly acidic fluorophores (Wrona-Piotrowicz et al., 2022).

Antibacterial Properties

The antibacterial activity of compounds derived from pyrazole-4-carboxylic acid has been a subject of interest. For instance, certain synthesized molecules have shown potential as antibacterial agents, highlighting the importance of functional groups in their antibacterial activity. This has opened pathways for further investigations into antibacterial agents (Hacialioğlu et al., 2019).

Material Science and NLO Applications

In the realm of material science, derivatives of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid have been studied for their optical nonlinearity, with some compounds showing potential for optical limiting applications. This research highlights the significant role of these compounds in the development of materials with unique optical properties (Chandrakantha et al., 2013).

Safety And Hazards

The safety information for 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

1-phenyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2O2/c12-11(13,14)9-8(10(17)18)6-16(15-9)7-4-2-1-3-5-7/h1-6H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUYRCXFCCKSUKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20566234 | |

| Record name | 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

CAS RN |

142818-01-7 | |

| Record name | 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol](/img/structure/B120593.png)

![1H-Pyrrolo[2,3-b]pyridine-5-methanol, 4-(4-fluorophenyl)-6-(1-methylethyl)-](/img/structure/B120605.png)